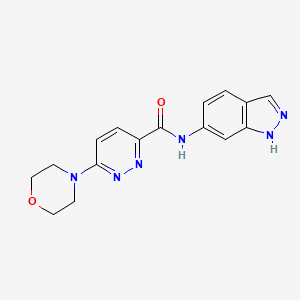

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(18-12-2-1-11-10-17-19-14(11)9-12)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,17,19)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAIZIXBQLMSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the indazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Comparisons

Core Scaffolds and Substituents

- Target Compound : Combines indazole, pyridazine, and morpholine. The carboxamide bridge connects the indazole (position 6) to the pyridazine (position 3), with morpholine at pyridazine position 4.

- Analog 1 : (R)-1-Benzyl-N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide ()

- Analog 2 : Axitinib ()

- Analog 3 : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()

Table 1: Structural Features of Selected Compounds

Physicochemical Properties

Spectral and Analytical Data

- Target Compound : Predicted to exhibit distinct ¹H-NMR signals for indazole (aromatic protons at δ 7.5–8.5 ppm) and morpholine (N-CH₂ protons at δ 3.5–4.0 ppm). ESI-MS would confirm molecular weight (~370–400 g/mol).

- Analog 1 () :

- Analog 2 (Axitinib) :

Table 2: Physicochemical Comparison

Biological Activity

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Indazole Derivatives

Indazole derivatives have been extensively studied due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The incorporation of various substituents can enhance their pharmacological profiles. The specific compound this compound has shown promising results in inhibiting specific kinases involved in cancer progression.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases, particularly the Pim kinases. These kinases are implicated in various cellular processes, including cell cycle regulation and apoptosis.

2.1 Kinase Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory activity against Pim kinases. For instance, a related compound was shown to have IC50 values against Pim-1, Pim-2, and Pim-3 of 0.4 nM, 1.1 nM, and 0.4 nM respectively . This suggests that structural modifications can lead to enhanced potency against these targets.

3. Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is closely related to their chemical structure. Modifications in the indazole core or the introduction of different substituents can significantly affect their inhibitory potency and selectivity.

3.1 Key Findings from SAR Studies

A study focusing on a series of indazole derivatives revealed that certain substitutions at the C-5 position enhanced anti-cancer activity against various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells . The introduction of fluorine or chlorine atoms at strategic positions was found to be critical for maintaining high levels of activity.

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Activity |

|---|---|---|---|---|

| 82a | Pim-1 | 0.4 | KMS-12 BM | Strong |

| 82a | Pim-2 | 1.1 | KMS-12 BM | Strong |

| 82a | Pim-3 | 0.4 | KMS-12 BM | Strong |

| 6o | - | 5.15 | K562 | Moderate |

4.1 In Vitro Anti-Cancer Activity

In vitro studies have shown that this compound exhibits significant anti-proliferative effects on human cancer cell lines:

- K562 Cells : The compound induced apoptosis in a dose-dependent manner, with total apoptosis rates increasing significantly at higher concentrations .

4.2 Apoptosis Mechanism

The mechanism by which this compound induces apoptosis involves modulation of key apoptotic proteins such as Bcl-2 and Bax. Treatment with this compound resulted in decreased Bcl-2 levels and increased Bax levels, promoting apoptotic pathways .

5. Conclusion

This compound represents a promising scaffold for the development of new anti-cancer agents targeting Pim kinases and possibly other pathways involved in tumor growth and survival. Continued research into its structure-function relationships will be crucial for optimizing its efficacy and reducing potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.